2-Bromo-5-(tert-butyl)thiazole

Medicinal Chemistry ADME LogP

2-Bromo-5-(tert-butyl)thiazole (CAS 22275-17-8) is a disubstituted thiazole heterocycle bearing a bromine atom at the C2 position and a tert-butyl group at the C5 position, with molecular formula C7H10BrNS and molecular weight 220.13 g/mol. The compound is classified as a synthetic building block primarily employed in medicinal chemistry and pharmaceutical research as a versatile intermediate for cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings.

Molecular Formula C7H10BrNS
Molecular Weight 220.13 g/mol
CAS No. 22275-17-8
Cat. No. B1529677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(tert-butyl)thiazole
CAS22275-17-8
Molecular FormulaC7H10BrNS
Molecular Weight220.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(S1)Br
InChIInChI=1S/C7H10BrNS/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3
InChIKeyMPYAUHBDNAUDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(tert-butyl)thiazole (CAS 22275-17-8): Procurement-Relevant Chemical Identity and Core Specifications


2-Bromo-5-(tert-butyl)thiazole (CAS 22275-17-8) is a disubstituted thiazole heterocycle bearing a bromine atom at the C2 position and a tert-butyl group at the C5 position, with molecular formula C7H10BrNS and molecular weight 220.13 g/mol . The compound is classified as a synthetic building block primarily employed in medicinal chemistry and pharmaceutical research as a versatile intermediate for cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings [1]. The thiazole core is a privileged scaffold in drug discovery, and the specific 2-bromo-5-tert-butyl substitution pattern confers a distinct combination of C2 electrophilic reactivity and C5 lipophilic bulk that differentiates it from regioisomeric and non-tert-butyl analogs .

Why 2-Bromo-5-(tert-butyl)thiazole Cannot Be Replaced by Generic Thiazole Analogs in Drug Discovery Synthesis


Simple bromothiazoles such as 2-bromothiazole or 2,5-dibromothiazole lack the lipophilic tert-butyl anchor at C5 that is critical for modulating logP, membrane permeability, and target binding in lead optimization programs . Regioisomeric analogs such as 2-bromo-4-(tert-butyl)thiazole (CAS 873075-54-8) or 5-bromo-2-(tert-butyl)thiazole (CAS 898748-39-5) place the bromine leaving group at a position with fundamentally different reactivity in palladium-catalyzed cross-coupling, altering reaction yields and regiochemical outcomes . The methyl analog 2-bromo-5-methylthiazole (CAS 41731-23-1) provides significantly lower lipophilicity (LogP ~2.2 vs. ~3.2 for the tert-butyl analog), which can compromise the pharmacokinetic profile of downstream drug candidates . These structural differences mean that substitution without explicit revalidation of synthetic routes and biological activity is not scientifically defensible in a procurement or medicinal chemistry context.

Quantitative Differentiation Evidence: 2-Bromo-5-(tert-butyl)thiazole vs. Closest Analogs


Lipophilicity (LogP) Comparison: tert-Butyl vs. Methyl and Trifluoromethyl Analogs

2-Bromo-5-(tert-butyl)thiazole exhibits a calculated LogP of approximately 3.20, which is significantly higher than the methyl analog 2-bromo-5-methylthiazole (LogP ~2.21–2.39) and moderately higher than the trifluoromethyl analog 2-bromo-5-(trifluoromethyl)thiazole (LogP ~2.92) . This ~0.8–1.0 log unit increase relative to the methyl analog translates to approximately 6–10× greater lipophilicity, which can meaningfully impact membrane permeability and non-specific protein binding in drug candidates.

Medicinal Chemistry ADME LogP Lipophilicity

C2-Bromo vs. C5-Bromo Reactivity Divergence in Palladium-Catalyzed Cross-Coupling

In the thiazole ring system, the C2 position is established to be the most reactive site for palladium-catalyzed cross-coupling reactions, following the general reactivity order: 2-bromothiazole > 5-bromothiazole >> 4-bromothiazole . 2-Bromo-5-(tert-butyl)thiazole, with bromine at C2 and tert-butyl at C5, is therefore optimally configured for efficient Suzuki, Negishi, or Stille coupling at the C2 position, while the C5 tert-butyl group remains inert under these conditions. In contrast, the regioisomer 5-bromo-2-(tert-butyl)thiazole places bromine at the less reactive C5 position, which can result in lower coupling yields or require forcing conditions. This reactivity difference has been exploited in the total synthesis of the thiazolyl peptide antibiotic GE2270 A, where a tert-butyl 2-bromothiazole-4-carboxylate derivative underwent Negishi cross-coupling in 48% yield [1].

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura Negishi

Physicochemical Property Profile: Boiling Point and Density vs. Methyl Analog

2-Bromo-5-(tert-butyl)thiazole has a predicted density of 1.42 ± 0.06 g/cm³ and a predicted boiling point of 231.6 ± 9.0 °C at 760 mmHg , while the methyl analog 2-bromo-5-methylthiazole has a density of ~1.70 g/cm³ and a boiling point of approximately 192–200 °C [1]. The lower density and higher boiling point of the tert-butyl analog reflect the increased molecular volume and van der Waals interactions conferred by the bulkier alkyl substituent. Additionally, the target compound has a predicted vapor pressure of 0.1 ± 0.4 mmHg at 25 °C and an enthalpy of vaporization of 44.9 ± 3.0 kJ/mol .

Physicochemical Properties Formulation Purification

Commercial Availability and Purity Benchmarking Against Regioisomeric Analogs

2-Bromo-5-(tert-butyl)thiazole is commercially available from multiple reputable suppliers including CymitQuimica (Fluorochem brand), ChemScene, and LeYan, with standard purity specifications of 95–98% . Pricing as of 2019 from CymitQuimica was €480/100mg, €665/250mg, €1,235/1g, and €3,585/5g . The regioisomer 2-bromo-4-(tert-butyl)thiazole (CAS 873075-54-8) is available from Bocsci and Sigma-Aldrich at 97% purity with a density of 1.383 g/mL at 25 °C and flash point of 98 °C [1], while 5-bromo-2-(tert-butyl)thiazole (CAS 898748-39-5) is listed primarily through specialist suppliers. The differential availability and pricing across regioisomers reflect synthetic accessibility and demand, which directly impacts procurement lead times and cost.

Procurement Supply Chain Purity

Steric Shielding at C5 by tert-Butyl Enables Regioselective Derivatization at C2

The tert-butyl group at C5 provides significant steric bulk (Taft Es value approximately −1.54 vs. −1.24 for isopropyl and 0.00 for methyl), which shields the C5 position from undesired side reactions during C2 functionalization [1]. In the context of regioselective thiazole metalation chemistry developed by Knochel and co-workers, 2-substituted thiazoles undergo directed metalation using TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl to yield 2,4,5-trisubstituted thiazoles [2]. The tert-butyl group at C5 in the target compound serves as a steric blocking group, ensuring that subsequent metalation and electrophilic trapping occur regioselectively at alternative positions, a feature not available with smaller C5 substituents (e.g., methyl or H). This property is particularly valuable in the synthesis of polysubstituted thiazole libraries for structure-activity relationship (SAR) studies.

Regioselective Synthesis Steric Effects Metalation

Application Scenarios Where 2-Bromo-5-(tert-butyl)thiazole Provides Verified Advantages


Medicinal Chemistry Lead Optimization Requiring High Lipophilicity Without Electron-Withdrawing Effects

In lead optimization programs where increasing logP is desired to improve membrane permeability while maintaining thiazole ring electron density for target binding, 2-Bromo-5-(tert-butyl)thiazole (LogP ~3.20) provides a ~0.8 log unit lipophilicity increase over the methyl analog without introducing electron-withdrawing substituents such as trifluoromethyl (LogP ~2.92) that can alter thiazole ring electronics and compromise target engagement. This makes it the preferred C5-substituted 2-bromothiazole building block for CNS-penetrant and intracellular-targeted drug candidates.

Suzuki-Miyaura and Negishi Cross-Coupling for Biaryl Thiazole Library Synthesis

The C2-bromo substituent in 2-Bromo-5-(tert-butyl)thiazole is positioned at the most reactive site on the thiazole ring for oxidative addition to Pd(0), following the established reactivity order C2-Br > C5-Br >> C4-Br . This enables efficient Suzuki-Miyaura coupling with aryl boronic acids under mild conditions (microwave-assisted aqueous conditions have been demonstrated for 5-substituted thiazoles in high yields) , and Negishi coupling with organozinc reagents as demonstrated in the GE2270 A total synthesis using a related tert-butyl 2-bromothiazole-4-carboxylate . The C5 tert-butyl group remains inert under these coupling conditions, ensuring clean mono-functionalization.

Agrochemical Intermediate Synthesis Requiring Lipophilic Thiazole Scaffolds

Thiazole derivatives are established scaffolds in agrochemical discovery, with applications as fungicides, herbicides, and insecticides . The tert-butyl group in 2-Bromo-5-(tert-butyl)thiazole serves as a 'lipophilic anchor' that enhances the compound's compatibility with non-polar formulation matrices and improves cuticular penetration in plant-targeted applications, a property not achievable with the methyl or unsubstituted analogs . Patents describing heterocyclyl-substituted thiazoles as crop protection agents and thiazole compounds as herbicides (e.g., OAT Agrio Co., JP-2003096059-A) provide precedent for the use of tert-butyl-substituted thiazole intermediates in this sector .

Synthesis of 2-Amino-5-(tert-butyl)thiazole via Buchwald-Hartwig Amination

2-Bromo-5-(tert-butyl)thiazole serves as the direct precursor to 5-(tert-butyl)thiazol-2-amine (CAS 299417-31-5), a versatile intermediate itself in medicinal chemistry . The C2-bromo group undergoes Buchwald-Hartwig amination with ammonia equivalents or primary/secondary amines, leveraging the established high reactivity of the C2 position. The downstream 2-amino derivative is commercially available from multiple suppliers (Bidepharm, Aladdin, CymitQuimica) and is used in the synthesis of kinase inhibitors and other bioactive molecules targeting protein kinase B (PKB) and Bruton's tyrosine kinase (BTK) as described in patents US-8476278 and US-9359345-B2 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(tert-butyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.